molecular formula C8H9NO2 B107801 Methyl 3-aminobenzoate CAS No. 4518-10-9

Methyl 3-aminobenzoate

Cat. No. B107801
CAS RN: 4518-10-9
M. Wt: 151.16 g/mol
InChI Key: VZDNXXPBYLGWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 3-aminobenzoate involves various chemical reactions, often aiming to modify specific positions on the benzene ring or the amino group to achieve desired biological activities. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles involves modifications at positions C-4 to C-7 with different moieties and alkylation of the indole nitrogen with small alkyl groups, resulting in potent antiproliferative agents targeting tubulin . Similarly, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas is achieved by reacting isomeric methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene, yielding compounds with interesting structural and conformation

Scientific Research Applications

Laser Mass-Resolved Spectroscopy

Methyl 3-aminobenzoate (MAB) has been studied using laser mass-resolved spectroscopy. In a study by Fernández et al. (2000), the MAB(H2O)n complexes (n=2,3,4) were examined through a combination of experimental techniques, including laser-induced fluorescence, resonance-enhanced multiphoton ionization mass-resolved spectroscopy, and theoretical approaches using density functional theory. This research contributes to understanding the physical properties and complex formations of MAB in different conditions (Fernández et al., 2000).

Synthesis and Application in Cell Imaging

Methyl 3-aminobenzoate derivatives have been explored for their application in cell imaging. Ye et al. (2014) synthesized a fluorogenic chemosensor based on methyl 3-aminobenzoate, demonstrating high selectivity and sensitivity towards Al3+ ions. This compound has potential applications in bio-imaging, particularly in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Understanding Affinity Constants in Electrolytes

Research has been conducted on the affinity constants of amphoteric electrolytes, including methyl derivatives of para-aminobenzoic acid. Studies by Johnston (1906) and Cumming (1906) investigated the effect of introducing a methyl group into an amino-acid and its impact on the strength of these substances both as acids and bases. Such research provides valuable insights into the fundamental chemical properties of methyl 3-aminobenzoate and its derivatives (Johnston, 1906), (Cumming, 1906).

Synthesis for Pharmaceutical Intermediates

Methyl 3-aminobenzoate is used as an intermediate in the synthesis of pharmaceutical compounds. For example, Tao Feng (2005) presented a synthesis process for Methyl 4-butyrylamino-3-metyl-5-aminobenzoate, an important pharmaceutical intermediate, emphasizing its cost-effectiveness and high yield potential (Feng, 2005).

Investigation of Methyl-Accepting Chemotaxis Proteins

Methyl 3-aminobenzoate has been studied in the context of methyl-accepting chemotaxis proteins. Ahlgren and Ordal (1983) identified glutamic acid as the modified amino acid residue in the reversible methylation of these proteins, with methylation resulting in the formation of glutamate 5-methyl ester. This research is crucial for understanding signal transduction in cellular processes (Ahlgren & Ordal, 1983).

Safety And Hazards

Methyl 3-aminobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Proper protective equipment should be worn when handling this chemical .

Relevant Papers One relevant paper discusses the effects of substituent position on aminobenzoate relaxation pathways in solution . The paper provides insight into the photodynamics of anthranilate derivatives, which could be relevant to the study of Methyl 3-aminobenzoate .

properties

IUPAC Name

methyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNXXPBYLGWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063506
Record name Benzoic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminobenzoate

CAS RN

4518-10-9
Record name Methyl 3-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4518-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004518109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-amino-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-aminobenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T278MY2TG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a chilled solution of methanol (100) was added thionyl chloride (21.25 ml, 0.29 mol). The solution was stirred for a further 30 minutes after which time m-aminobenzoic acid (10 g, 73 mmol) was added. The reaction was allowed to proceed overnight at room temperature and the solvents were then removed under reduced pressure. The product was obtained on tituration of the residue with diethyl ether. Yield 12.2 g (89%), m.p. 216°-218° C. The product was judged homogeneous by tlc in chloroform/methanol (4:1) (Rf 0.688) or chloroform/methanol (1:1) (Rf 0.597). (Found: C, 50.16; H, 5.27; N, 7.29. C8H10O2N1Cl1 requires C, 50.26; H, 5.23; N, 7.33%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.25 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-nitrobenzoate (18.1 g, 0.10 mmol) in ethanol/tetrahydrofuran (9:1) and 1.8 g of 10% Pd/C was hydrogenated under a hydrogen atmosphere at atmospheric pressure and ambient temperature for 24 hr. The reaction mixture was filtered through Celite (Celite is a registered trademark of the John-Manville Product Corporation for diatomaceous earth) and washed with ethanol. The solvent was removed in vacuo to give the title compound as a pale yellow solid (14.7 g; 97% yield) which was used without further purification in the next reaction. 1H-NMR (200 MHz; CDCl3) δ7.43 (d, 1H, J=7.6 Hz), 7.35 (t, 1H, J=2.3 Hz), 7.25 (d, 1H, J=2.3 Hz), 7.19 (d, 1H, J=7.7 Hz), 3.89 (s, 3H), 3.7 (bs, 2H).
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

Thionyl chloride (43 g, 361.34 mmol, 5.00 equiv) was added dropwise with stirring at 0° C. to a solution of 3-aminobenzoic acid (10 g, 72.92 mmol, 1.00 equiv) in methanol (100 mL) and allowed to react, with stifling, overnight under reflux. The resulting mixture was concentrated under vacuum and quenched by the addition of 50 mL of water/ice. The resulting solids were collected via vacuum filtration and dried in an oven under reduced pressure, affording 10.3 g (93%) of methyl 3-aminobenzoate as a white solid.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminobenzoate
Reactant of Route 2
Methyl 3-aminobenzoate
Reactant of Route 3
Methyl 3-aminobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-aminobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-aminobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-aminobenzoate

Citations

For This Compound
284
Citations
PA Hepworth, J McCombie, JP Simons… - Chemical physics …, 1996 - Elsevier
… Conformational structures of methyl-3-aminobenzoate scan at an acquisition rate of 95 Hz. … -S o fluorescence excitation spectra of the two conformers of methyl-3-aminobenzoate. Upper …
Number of citations: 25 www.sciencedirect.com
NN Rodrigues, JM Woolley, KM Krokidi… - Physical Chemistry …, 2021 - pubs.rsc.org
… The UV/Vis absorption spectra of m-MA (methyl-3-aminobenzoate, Alfa Aesar, ≥98%) and p-MA (methyl-4-aminobenzoate, Aldrich, 98%) were obtained using an Agilent Cary 60 UV/…
Number of citations: 3 pubs.rsc.org
H Minegishi, Y Futamura, S Fukashiro… - Journal of Medicinal …, 2015 - ACS Publications
… This compound was prepared from methyl 3-aminobenzoate (0.151 g, 1 mmol), chlorothionoformate (0.07 mL, 0.5 mmol), TEA (0.17 mL, 1.2 mmol), and Cl 3 SiH (0.12 mL, 1.2 mmol) …
Number of citations: 42 pubs.acs.org
JM Ledo, H Flores, VLS Freitas… - The Journal of Chemical …, 2019 - Elsevier
… [6] recently reported the standard molar vaporization enthalpies, ( Δ l g H m  ), at T = 298.15 K, of the methyl 2-aminobenzoate and methyl 3-aminobenzoate, with the following values, …
Number of citations: 9 www.sciencedirect.com
A Mukherjee, TS Koley, A Chakraborty… - Chemistry–An Asian …, 2021 - Wiley Online Library
… To a stirred solution of methyl-3-aminobenzoate (0.1 g, 0.661 … To a stirred solution of methyl-3-aminobenzoate (0.2 g, 1.323 … To a stirred solution of methyl-3-aminobenzoate (0.2 g, …
Number of citations: 3 onlinelibrary.wiley.com
PC Maria, I Leito, JF Gal, O Exner… - Bulletin de la Société …, 1995 - infona.pl
… The site of protonation of 4-nitro-N,N-dimethylaniline and methyl 3-aminobenzoate cannot be deduced. The Hammett correlation for protonated nitrobenzenes, requiring the σ + …
Number of citations: 24 www.infona.pl
S Malkondu, D Turhan, A Kocak - Tetrahedron Letters, 2015 - Elsevier
… A novel ‘turn-on’ fluorescent receptor methyl 3-((anthracen-9-ylmethylene)amino)benzoate (MAB) with anthracene as the fluorophore and methyl 3-aminobenzoate as a metal ion …
Number of citations: 39 www.sciencedirect.com
AL MEHTA, T KA - 1980 - pascal-francis.inist.fr
Keyword (fr) POTASSIUM CYANURE! ENT ALDEHYDE SULFURIQUE ACIDE! ENT AMINOESTER COMPOSE BENZENIQUE AMINONITRILE CARBOXAMIDE CYANOESTER …
Number of citations: 0 pascal-francis.inist.fr
PA Hepworth, J McCombie, JP Simons… - Chemical physics …, 1995 - Elsevier
… Also listed in Table 3 are the approximate transition moment orientations in the two conformers of methyl-3-aminobenzoate (MABA) and in the four conformers of ethyl-3-aminobenzoate …
Number of citations: 17 www.sciencedirect.com
C Gobble, A Gutterman, JS Chickos - Structural Chemistry, 2013 - Springer
… At 298.15 K, the vapor pressures calculated for methyl 3-aminobenzoate and the 4-amino isomer using Eq. 9 are 0.1 and 0.006 Pa, respectively. This compares with extrapolated values…
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.